methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
CAS No.:
Cat. No.: VC16784901
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3 |
| Standard InChI Key | UOFGALYVZHUWOQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate belongs to the indene derivative family, characterized by a fused bicyclic system of benzene and cyclopentene rings. Its IUPAC name is methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate , with the following key identifiers:
-
InChI:
InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3 -
InChIKey:
UOFGALYVZHUWOQ-UHFFFAOYSA-N
The compound’s planar indene core facilitates π-π interactions in biological systems, while the amino and ester groups enable hydrogen bonding and metabolic stability, respectively .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 191.23 g/mol | |
| Synonyms | SCHEMBL1271484, G88477 | |
| Hydrogen bond donors | 1 (NH) | |
| Hydrogen bond acceptors | 3 (ester O, NH) |
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives involves multi-step routes, as exemplified by the preparation of DDR1 inhibitors :
-
Protection: The amino group is protected using di-tert-butyl dicarbonate [(Boc)O] to yield intermediates 10 and 11 .
-
Alkylation: Intermediate 10 undergoes alkylation to produce 12–14, which are subsequently converted to 15–19 via carbonyl-extrusion reactions .
-
Deprotection: Hydrochloric acid-mediated deprotection yields 20–24, which are coupled with 5-bromopyrimidine via Buchwald–Hartwig amination .
-
Hydrolysis: Ester groups in intermediates like 27 are hydrolyzed to carboxylic acids (e.g., 30) for further functionalization .
Key Derivatives and Yields
Modifications at the amino and ester positions have generated derivatives with enhanced DDR1 affinity:
Table 2: Representative Derivatives and Activities
| Compound | Modification | Yield (%) | Activity (IC) | Source |
|---|---|---|---|---|
| 7f | R-configuration, pyrimidine | 32 | 14.9 nM | |
| 7g | Ethyl substituent | 35 | 22.4 nM | |
| 7j | Propyl substituent | 54 | 18.7 nM |
Pharmacological Activity and Mechanisms
DDR1 Inhibition
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives exhibit potent DDR1 inhibition by competitively binding the ATP pocket. Compound 7f forms hydrogen bonds with Met704 and hydrophobic interactions with Thr701, achieving a of 5.9 nM . This inhibition suppresses collagen-induced DDR1 phosphorylation and epithelial–mesenchymal transition (EMT), reducing tumor metastasis .
Antitumor Efficacy
In orthotopic pancreatic cancer models, 7f dose-dependently inhibited colony formation (IC = 1.2 μM) and reduced tumor weight by 62% at 50 mg/kg . Mechanistically, it downregulates Snail and vimentin while upregulating E-cadherin, reversing EMT .
Analytical Characterization
Spectroscopic Data
Applications and Future Directions
Synthetic Challenges
Future work must address low yields in alkylation steps (e.g., 7h, 11% yield) and enantiomeric separation difficulties . Computational modeling could optimize substituent effects on DDR1 selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume